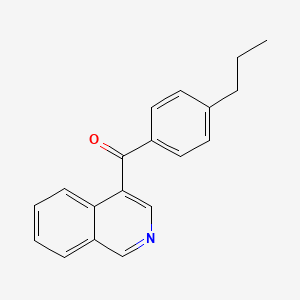

4-(4-Propylbenzoyl)isoquinoline

Description

4-(4-Propylbenzoyl)isoquinoline is a benzoyl-substituted isoquinoline derivative with the molecular formula C₁₉H₁₇NO and a molecular weight of 275.34 g/mol . Its CAS registry number is 1187169-62-5, and it is primarily utilized as a synthetic intermediate in chemical research. Structurally, the compound features a propyl group attached to the para-position of the benzoyl moiety, which is further linked to the isoquinoline core. This substitution pattern may influence its physicochemical properties, such as solubility and reactivity, while its role in biological systems remains underexplored in the provided literature.

Handling guidelines emphasize strict safety protocols, including the use of protective equipment (gloves, masks, goggles) and proper disposal of waste to mitigate environmental risks .

Properties

IUPAC Name |

isoquinolin-4-yl-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-2-5-14-8-10-15(11-9-14)19(21)18-13-20-12-16-6-3-4-7-17(16)18/h3-4,6-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEQAWRCUVBPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propylbenzoyl)isoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propylbenzoyl chloride and isoquinoline.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the Friedel-Crafts acylation reaction, where isoquinoline reacts with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Propylbenzoyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Propylbenzoyl)isoquinoline has several scientific research applications:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural products.

Material Science: It is used in the development of organic electronic materials and as a building block for functional polymers.

Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(4-Propylbenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Pyrrolo[2,1-a]isoquinoline Derivatives

Compounds such as 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline (6a) and 2-(4-(5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine (6c) exhibit potent cytotoxic activity against cancer cell lines. For example:

- 6a and 6c showed IC₅₀ values of 1.93–33.84 µM against HeLa cells, outperforming tamoxifen in T47D breast cancer cells .

- Docking studies suggest their activity is mediated via estrogen receptor α (ERα) interactions due to structural similarities with tamoxifen .

Comparison with 4-(4-Propylbenzoyl)isoquinoline:

- Unlike these derivatives, this compound lacks the pyrrolo[2,1-a]isoquinoline fused-ring system and methoxy/diethylamino substituents, which are critical for ERα binding .

- The absence of cytotoxic data for this compound implies divergent biological roles, likely due to structural differences.

Isoquinoline-1,3-dione CDK4 Inhibitors

Derivatives like 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione (Compound 61) and 4-(benzylaminomethylene)isoquinoline-1,3(2H,4H)-dione (Compound 62) are potent CDK4 inhibitors:

- Compound 61 : IC₅₀ = 27 nM against CDK4, with >10-fold selectivity over CDK1/2 .

- Compound 62 : IC₅₀ = 2 nM against CDK4, with IC₅₀ values of 23.3 nM (CDK1) and 18.3 nM (CDK2) .

Comparison with this compound:

- The aminomethylene and diketone groups in these derivatives enable hydrogen bonding with CDK4’s ATP-binding pocket, a feature absent in this compound .

- The propylbenzoyl group in the target compound likely limits kinase inhibition due to steric and electronic mismatches.

Substituted Benzoyl Isoquinolines

- 4-(4-Isopropylbenzoyl)isoquinoline: This structural isomer of the target compound replaces the propyl group with an isopropyl substituent.

- 4-(4-Isopropoxybenzoyl)isoquinoline: Features an isopropoxy group instead of propyl, introducing an ether linkage. This substitution could enhance solubility but reduce lipophilicity relative to alkyl-substituted analogues .

Key Findings and Implications

Structural Determinants of Activity: Substituents like methoxy, piperidinyl, and aminomethylene groups are critical for biological activity in analogues (e.g., ERα binding in 6a, CDK4 inhibition in Compound 62) . The propylbenzoyl group in the target compound lacks these pharmacophores, suggesting non-overlapping applications. Steric effects (e.g., isopropyl vs. propyl) may influence molecular interactions but remain unquantified in the provided data .

Synthetic Versatility: Pd-catalyzed cross-coupling is a common method for aryl-substituted isoquinolines, but scalability and yield data are needed for this compound .

Research Gaps: No cytotoxic or enzymatic inhibition data are reported for this compound, limiting direct pharmacological comparisons.

Biological Activity

Overview

4-(4-Propylbenzoyl)isoquinoline is an isoquinoline derivative characterized by its unique molecular structure, which includes a propyl group attached to a benzoyl moiety. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties. The compound's molecular formula is C19H17NO, and it is synthesized primarily through Friedel-Crafts acylation reactions involving isoquinoline and 4-propylbenzoyl chloride .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes implicated in cancer cell proliferation or inflammatory pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.

This mechanism of action positions this compound as a potential therapeutic agent in various disease models.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study focusing on isoquinoline derivatives reported that compounds within this class demonstrated selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation . This selectivity suggests a potential for developing targeted cancer therapies.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. The compound has been tested against various inflammatory markers, demonstrating the ability to reduce cytokine production in activated immune cells. This activity highlights its potential use in treating inflammatory diseases.

Case Studies

-

In Vitro Antiproliferative Study :

- Objective : To evaluate the antiproliferative effects on human breast cancer cell lines (MCF-7 and MDA-MB-231).

- Methodology : Cells were treated with varying concentrations of this compound, and cell viability was assessed using MTT assays.

- Results : Significant reductions in cell viability were observed at higher concentrations, indicating potent antiproliferative activity.

-

Enzyme Inhibition Assay :

- Objective : To determine the inhibitory effects on CDK enzymes.

- Methodology : A biochemical assay was performed to measure the inhibition of CDK4 and CDK2 by the compound.

- Results : The compound showed a marked preference for inhibiting CDK4 over CDK2, suggesting its potential as a selective therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Isoquinoline | Basic structure without additional groups | Limited therapeutic applications |

| Quinoline | Similar ring structure with different substitutions | Moderate biological activity |

| 4-(3-Fluorobenzoyl)isoquinoline | Fluorine substitution enhancing properties | Enhanced enzyme inhibition |

| This compound | Propyl group enhancing binding affinity | Strong anti-cancer and anti-inflammatory effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.